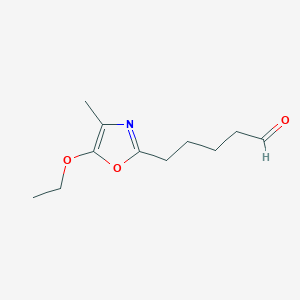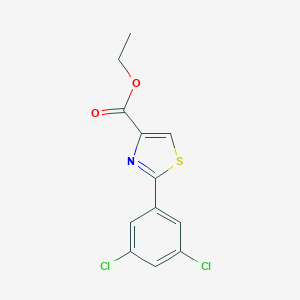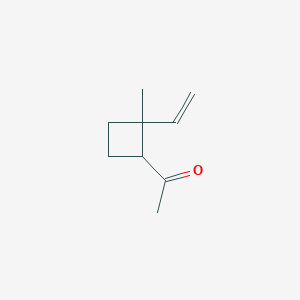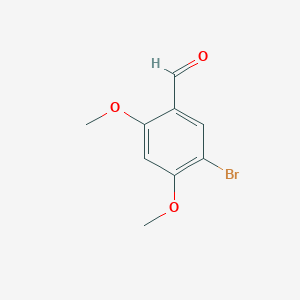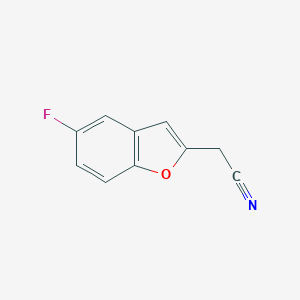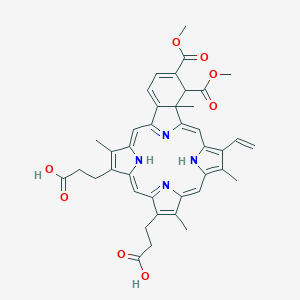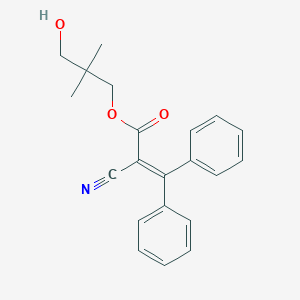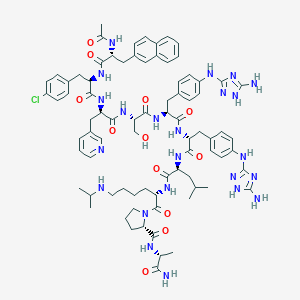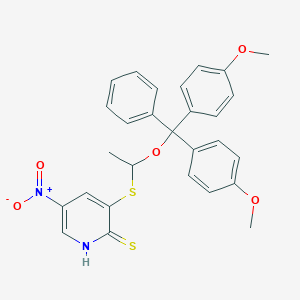
Dtnpme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTNPME, also known as 2,5-dithiophenyl-1H-pyrrole-1-ethanone, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a heterocyclic compound that contains a pyrrole ring and two thiophene rings. It possesses unique properties that make it a promising candidate for use in various fields of research.
Wirkmechanismus
DTNPME exerts its effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. It also regulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also protects cells from damage caused by ROS and RNS.
Vorteile Und Einschränkungen Für Laborexperimente
DTNPME has several advantages for use in lab experiments. It is easy to synthesize, and the yield of the product is high. It also exhibits excellent stability, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DTNPME. One potential application is in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been studied for its potential use in the development of new materials, such as conductive polymers and organic semiconductors.
In conclusion, this compound is a promising compound that has gained attention in the scientific community for its potential applications in various fields of research. Its unique properties make it a promising candidate for use in the development of new drugs, therapies, and materials. Further research is needed to fully understand its potential and to explore new applications for this compound.
Synthesemethoden
DTNPME can be synthesized using a variety of methods, including the reaction of Dtnpmeenylpyrrole with ethanone in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of the product is high. Other methods of synthesis include the reaction of Dtnpmeenylpyrrole with acetyl chloride or acetic anhydride.
Wissenschaftliche Forschungsanwendungen
DTNPME has been studied extensively for its potential applications in various fields of research. It has been found to exhibit excellent antioxidant and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
131384-76-4 |
|---|---|
Molekularformel |
C28H26N2O5S2 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
3-[1-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfanyl]-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C28H26N2O5S2/c1-19(37-26-17-23(30(31)32)18-29-27(26)36)35-28(20-7-5-4-6-8-20,21-9-13-24(33-2)14-10-21)22-11-15-25(34-3)16-12-22/h4-19H,1-3H3,(H,29,36) |
InChI-Schlüssel |
UBDZOZXZWHUJBW-UHFFFAOYSA-N |
Isomerische SMILES |
CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=C(N=CC(=C4)[N+](=O)[O-])S |
SMILES |
CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-] |
Kanonische SMILES |
CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-] |
Synonyme |
4,4'-dimethoxytrityloxy-S-(2-thio-5-nitropyridyl)-2-mercaptoethane DTNPME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



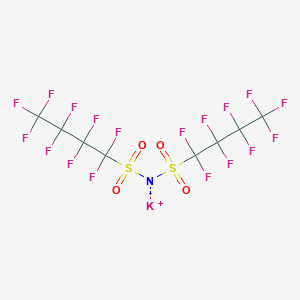
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)

